4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid
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Overview
Description
4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid is a complex organic compound featuring a morpholine ring substituted with a fluorophenyl group and a hydroxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropanoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[3-(3-Chlorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid
- 4-[3-(3-Bromophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid
- 4-[3-(3-Methylphenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid
Uniqueness
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5/c15-10-3-1-2-9(6-10)11(17)7-13(18)16-4-5-21-12(8-16)14(19)20/h1-3,6,11-12,17H,4-5,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFNDFZFYULTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC(C2=CC(=CC=C2)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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